![molecular formula C21H19BrN4O2S B4540084 N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4540084.png)
N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Description
The compound belongs to a class of chemicals that often exhibit significant biological or chemical activity, motivating research into their synthesis, structure, and properties. Such compounds are typically explored for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex benzamides and related heterocyclic compounds often involves multi-step processes, including cyclization reactions, bromination, and N-acylation, among others. For instance, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound with a structure somewhat related to the one , involves elimination, reduction, and bromization reactions followed by a coupling process (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using NMR, MS, and X-ray diffraction techniques. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's chemical behavior and properties. For example, crystallographic studies of antipyrine derivatives reveal the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (A. Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving benzamides and triazole derivatives often include Fries rearrangement, amidation, and cyclization. These reactions can be influenced by various factors, including catalysts, solvents, and microwave irradiation. The reactivity of such compounds can lead to the formation of novel structures with potential activity against various targets (R. Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
N-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2S/c1-2-12-26-19(13-23-20(28)16-6-4-3-5-7-16)24-25-21(26)29-14-18(27)15-8-10-17(22)11-9-15/h2-11H,1,12-14H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVYDOUQLNITGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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